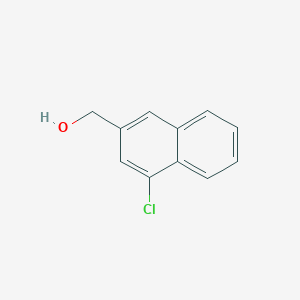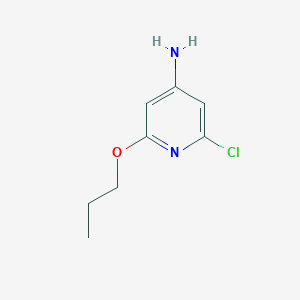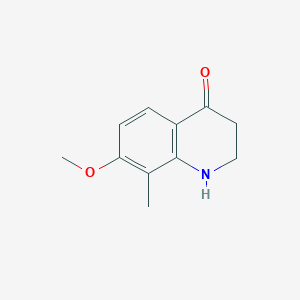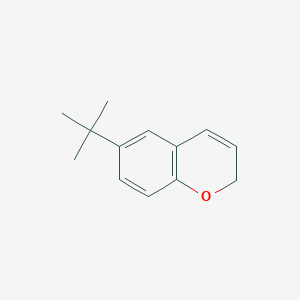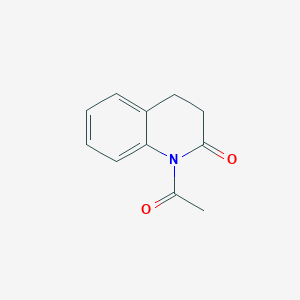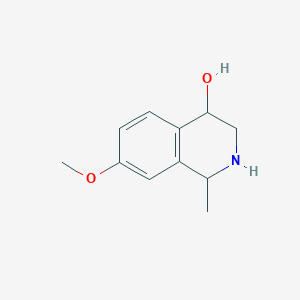
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to synthesize isoquinoline derivatives . This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring to a more oxidized form.
Reduction: Reduction reactions can further saturate the ring or reduce functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.
Scientific Research Applications
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its exact mechanism are limited, but its isoquinoline core suggests it may interact with neurotransmitter systems and other cellular targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler isoquinoline derivative with similar structural features.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another methoxy-substituted isoquinoline with potential biological activity.
Guattegaumerine: A naturally occurring isoquinoline alkaloid with distinct biological properties.
Uniqueness
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. Its methoxy and methyl groups can influence its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C11H15NO2/c1-7-10-5-8(14-2)3-4-9(10)11(13)6-12-7/h3-5,7,11-13H,6H2,1-2H3 |
InChI Key |
CNXLBIYGCIUDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)OC)C(CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11905103.png)

![1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11905116.png)


